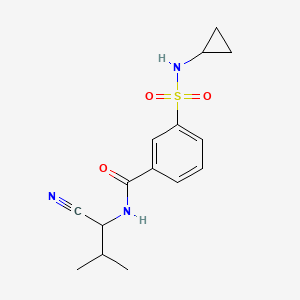
N-(1-cyano-2-methylpropyl)-3-(cyclopropylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-2-methylpropyl)-3-(cyclopropylsulfamoyl)benzamide, commonly known as CPSB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPSB belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of CPSB is complex and involves multiple pathways. CPSB has been shown to inhibit the activity of various enzymes such as carbonic anhydrase, which plays a crucial role in the growth and survival of cancer cells. CPSB also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs prevents the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
CPSB has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. CPSB also induces apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic pathway. In addition, CPSB has been found to inhibit the angiogenesis of tumors, which is the process by which new blood vessels are formed to supply nutrients to the tumor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPSB has several advantages for lab experiments. It has a high degree of selectivity towards cancer cells and does not affect normal cells. CPSB is also highly stable and can be easily synthesized in large quantities. However, there are some limitations to the use of CPSB in lab experiments. It has poor solubility in water, which can limit its bioavailability. In addition, CPSB has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on CPSB. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of CPSB. Another area of research is the investigation of the potential of CPSB as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Moreover, the development of novel drug delivery systems can improve the bioavailability of CPSB and enhance its therapeutic efficacy. Finally, more studies are needed to understand the pharmacokinetics and toxicity of CPSB in vivo, which can pave the way for its clinical development.
Conclusion:
In conclusion, CPSB is a promising chemical compound that has shown potential as a therapeutic agent for cancer. Its unique pharmacological properties make it an attractive candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPSB have been discussed in this paper. Further studies are needed to fully understand the potential of CPSB as a therapeutic agent.
Métodos De Síntesis
The synthesis of CPSB is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3-aminobenzoic acid with 1-cyano-2-methylpropene to form N-(1-cyano-2-methylpropyl)-3-aminobenzamide. This intermediate is then reacted with cyclopropylsulfonyl chloride to form CPSB. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
CPSB has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as an anticancer agent. CPSB has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cancer cells undergo programmed cell death. CPSB has also been found to inhibit the migration and invasion of cancer cells, which are essential steps in the metastasis of cancer.
Propiedades
IUPAC Name |
N-(1-cyano-2-methylpropyl)-3-(cyclopropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-10(2)14(9-16)17-15(19)11-4-3-5-13(8-11)22(20,21)18-12-6-7-12/h3-5,8,10,12,14,18H,6-7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWJSSSEUIRSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

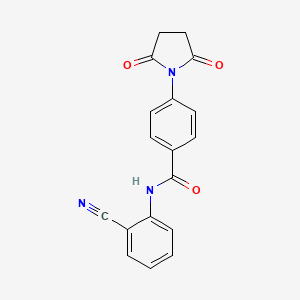
![3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2621923.png)
![N-(3-fluoro-4-methylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2621926.png)
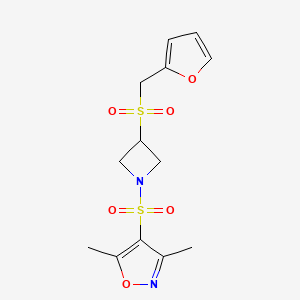
![2-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2621929.png)
![Tert-butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B2621930.png)
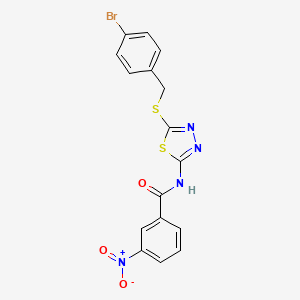
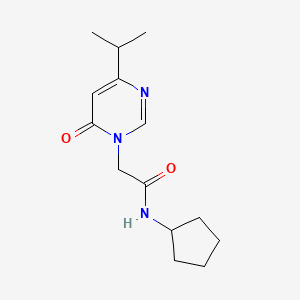
![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2621935.png)
![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2621936.png)
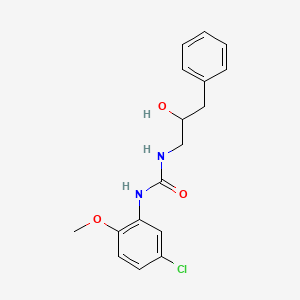

![2-{4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]piperazino}-N~1~-isopropylacetamide](/img/structure/B2621940.png)
